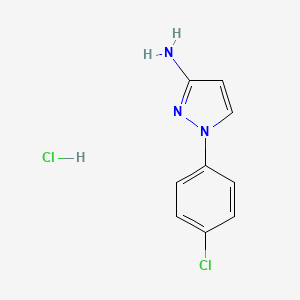

1-(4-chlorophenyl)-1H-pyrazol-3-amine hydrochloride

Description

1-(4-Chlorophenyl)-1H-pyrazol-3-amine hydrochloride is a heterocyclic compound featuring a pyrazole core substituted with a 4-chlorophenyl group at position 1 and an amine group at position 3, with a hydrochloride salt enhancing its solubility. This compound is pivotal in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as enzymes and receptors. Its molecular formula is C₁₀H₁₀ClN₃·HCl, with a molar mass of 244.12 g/mol (calculated from ). The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability in drug development .

Properties

IUPAC Name |

1-(4-chlorophenyl)pyrazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3.ClH/c10-7-1-3-8(4-2-7)13-6-5-9(11)12-13;/h1-6H,(H2,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLWAUAOTMHJJTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CC(=N2)N)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-1H-pyrazol-3-amine hydrochloride typically involves the cyclocondensation of substituted phenylhydrazine with α, β-unsaturated aldehydes or ketones. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and simple operation . The reaction conditions usually involve mild temperatures and the absence of metal catalysts, making the process environmentally friendly.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis is also explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(4-chlorophenyl)-1H-pyrazol-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed:

Oxidation: Formation of corresponding pyrazole oxides.

Reduction: Formation of 1-(4-chlorophenyl)-1H-pyrazol-3-amine.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H10ClN3.HCl

- Molecular Weight : 245.12 g/mol

- CAS Number : 76205-19-1

The compound features a chlorophenyl group attached to a pyrazole ring, which is critical for its biological activity. The presence of the hydrochloride salt form enhances its solubility in aqueous environments, facilitating its use in various applications.

Medicinal Chemistry

1-(4-chlorophenyl)-1H-pyrazol-3-amine hydrochloride has been extensively studied for its potential as a pharmaceutical intermediate. Its derivatives have shown promise in the development of drugs targeting various diseases, particularly cancer and inflammatory conditions.

- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:

- HepG2 (liver cancer) : Mean growth inhibition of 54.25%.

- HeLa (cervical cancer) : Mean growth inhibition of 38.44%.

This suggests its potential role in developing anticancer therapies.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Research has explored the anti-inflammatory properties of this compound. It may inhibit specific enzymes involved in inflammatory pathways, potentially offering therapeutic benefits for conditions like arthritis and other inflammatory diseases.

Biochemical Mechanisms

The mechanisms through which this compound exerts its effects involve:

- Enzyme Inhibition : It can bind to enzymes, modulating their activity and influencing biochemical pathways.

- Cell Signaling Modulation : The compound affects cellular processes such as gene expression and metabolism by interacting with various biomolecules.

Industrial Applications

In addition to its medicinal uses, this compound serves as a reagent in organic synthesis. It is utilized in producing specialty chemicals and as an intermediate in synthesizing other complex organic molecules .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

- A study investigating its anticancer properties found that derivatives exhibited IC50 values ranging from 73 to 84 mg/mL against various cancer types, indicating a promising avenue for further development in cancer therapeutics.

- Another study examined its role as an antimicrobial agent, highlighting its effectiveness against resistant bacterial strains, thus supporting its potential use in treating infections caused by multidrug-resistant organisms.

Data Summary Table

| Application Area | Findings |

|---|---|

| Anticancer Activity | Significant growth inhibition in HepG2 (54.25%) and HeLa (38.44%) cell lines |

| Antimicrobial Activity | Effective against various pathogens, including resistant strains |

| Anti-inflammatory Effects | Potential to inhibit enzymes involved in inflammation |

| Industrial Use | Serves as a reagent for synthesizing complex organic molecules |

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking their catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key analogs of 1-(4-chlorophenyl)-1H-pyrazol-3-amine hydrochloride, highlighting structural variations and their implications:

Key Observations:

Biological Activity

1-(4-Chlorophenyl)-1H-pyrazol-3-amine hydrochloride is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its structural features that facilitate interactions with various biological targets, making it a candidate for therapeutic applications, particularly in oncology and anti-inflammatory treatments.

- IUPAC Name : this compound

- Molecular Formula : C10H10ClN3.HCl

- CAS Number : 1909306-05-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that this compound may inhibit key enzymes involved in cancer cell proliferation and inflammatory processes. The mechanism typically involves:

- Enzyme Inhibition : Binding to active sites of enzymes, thereby blocking their activity.

- Cell Cycle Arrest : Inducing apoptosis in cancer cells through modulation of signaling pathways.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Key findings include:

- Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. For instance, one study reported an IC50 value of approximately 0.28 µM against A549 cells, indicating potent growth inhibition .

- Mechanisms of Action : The compound has been shown to induce apoptosis and autophagy, contributing to its efficacy in inhibiting tumor growth .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are also noteworthy:

- Inhibition of COX Enzymes : It has been reported that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators .

- Comparative Efficacy : In comparative studies, this compound showed comparable or superior anti-inflammatory effects relative to established drugs like diclofenac and celecoxib .

Table of Biological Activities

| Activity Type | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 0.08 | |

| Anticancer | A549 | 0.28 | |

| Anti-inflammatory | COX Inhibition | N/A | |

| Cytotoxicity | HepG2 | 0.74 |

Recent Advancements

Recent advancements in drug design have focused on optimizing pyrazole derivatives for enhanced biological activity. Studies have illustrated:

- Structure-Activity Relationship (SAR) : Modifications in the pyrazole structure can significantly influence its biological properties, suggesting that strategic alterations can enhance potency and selectivity against specific targets .

- Combination Therapies : There is ongoing research into the use of this compound as an adjuvant in combination therapies for antibiotic-resistant infections, showcasing its versatility beyond traditional uses .

Q & A

Q. What are the recommended synthetic methodologies for 1-(4-chlorophenyl)-1H-pyrazol-3-amine hydrochloride in academic laboratories?

The compound can be synthesized via multi-step routes involving condensation reactions. For example, the Mannich reaction is effective for introducing amine functionalities into pyrazole scaffolds, as demonstrated in the synthesis of analogous chlorophenyl-pyrazole derivatives . Key steps include:

- Intermediate formation : Reacting 4-chloro-2-(1H-pyrazol-3-yl)phenol with N,N'-bis(methoxymethyl)diaza-18-crown-6 under controlled pH and temperature.

- Purification : Use column chromatography with polar solvents (e.g., ethyl acetate/methanol) to isolate the hydrochloride salt.

- Yield optimization : Adjust stoichiometry of reactants (molar ratio 1:1.2 for amine precursors) and reaction time (12–24 hours).

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

A combination of spectroscopic and crystallographic techniques is critical:

- Single-crystal X-ray diffraction : Resolve bond lengths (mean C–C = 0.013 Å) and dihedral angles to validate the pyrazole ring geometry and substituent orientation .

- NMR spectroscopy : Analyze and shifts to confirm proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm) and chlorine substituent effects.

- Mass spectrometry : Verify molecular ion peaks ([M+H]) and isotopic patterns consistent with chlorine atoms.

Q. What are the critical parameters for ensuring reproducibility in its synthesis?

Reproducibility hinges on:

- Temperature control : Maintain ±2°C tolerance during exothermic steps (e.g., 80–100°C for cyclization).

- Solvent purity : Use anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) to prevent side reactions.

- Crystallization conditions : Slow cooling (0.5°C/min) in ethanol/water mixtures to obtain high-purity crystals .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for this compound?

Integrate quantum chemical calculations (e.g., DFT) with experimental

- Reaction path screening : Use software like Gaussian or ORCA to model transition states and identify energy barriers for key steps (e.g., amine functionalization) .

- Solvent effects : Simulate solvation free energies (e.g., COSMO-RS) to select solvents that stabilize intermediates.

- Machine learning : Train models on existing pyrazole synthesis datasets to predict optimal catalysts (e.g., Pd/C vs. CuI) and temperatures .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, stability)?

Contradictions often arise from methodological variability. To address this:

- Standardize protocols : Use USP-class buffers for solubility studies (e.g., pH 1.2–7.4) and control humidity (<30% RH) for stability testing.

- Cross-validate analytical tools : Compare HPLC purity data (≥98%) with thermal gravimetric analysis (TGA) to assess hygroscopicity .

- Replicate conditions : Reproduce conflicting studies (e.g., differing melting points) using identical heating rates (e.g., 10°C/min) .

Q. What experimental designs are effective for studying structure-activity relationships (SAR) of this compound?

Employ factorial design to systematically vary substituents:

- Variables : Test substituents at the pyrazole 3-position (e.g., trifluoromethyl, benzyl) and 4-chlorophenyl ring modifications .

- Response metrics : Measure biological activity (e.g., IC) and logP values to correlate hydrophobicity with efficacy.

- Data analysis : Use ANOVA to identify significant factors (p < 0.05) and interaction effects .

Q. How can researchers troubleshoot low yields in multi-step syntheses involving pyrazole intermediates?

Low yields often stem from unstable intermediates or side reactions. Mitigation strategies include:

- In situ characterization : Monitor reactions via FT-IR or Raman spectroscopy to detect byproducts early.

- Protecting groups : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during halogenation steps .

- Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., nitration) and reduce decomposition .

Q. What advanced methodologies assess the compound’s stability under varying storage conditions?

Accelerated stability studies combined with computational modeling:

- Forced degradation : Expose the compound to UV light (ICH Q1B guidelines), high humidity (75% RH), and elevated temperatures (40°C) for 4 weeks .

- Degradation kinetics : Fit data to Arrhenius models to predict shelf-life.

- Molecular dynamics simulations : Model crystal lattice interactions to identify moisture-sensitive regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.